molecular formula C7H14ClNO4 B6181114 (2S)-2-(dimethylamino)-4-methoxy-4-oxobutanoic acid hydrochloride CAS No. 2613299-82-2

(2S)-2-(dimethylamino)-4-methoxy-4-oxobutanoic acid hydrochloride

Cat. No.: B6181114
CAS No.: 2613299-82-2
M. Wt: 211.6
InChI Key:
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Description

“(2S)-2-(dimethylamino)-4-methoxy-4-oxobutanoic acid hydrochloride” is also known as 4-Dimethylaminobutyric acid hydrochloride . It is a white powder used as a pharmaceutical intermediate . The molecular formula of this compound is C6H14ClNO2 .


Molecular Structure Analysis

The molecular structure of this compound includes a dimethylamino group and a butanoic acid group . The InChI Key is RDTALXUBMCLWBB-UHFFFAOYSA-N . The SMILES representation is [H+].[Cl-].CN©CCCC(O)=O .


Physical And Chemical Properties Analysis

This compound is a white powder . It is hygroscopic, meaning it absorbs moisture from the air . The melting point is between 148.0-154.0°C . The molecular weight is 167.633 g/mol .

Safety and Hazards

This compound is hygroscopic and should be protected from humidity and water . It should be stored under dry inert gas and is incompatible with water and oxidizing agents . Hydrochloric acid, which is related to this compound, can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2S)-2-(dimethylamino)-4-methoxy-4-oxobutanoic acid hydrochloride involves the reaction of dimethylamine with ethyl acetoacetate to form (2S)-2-(dimethylamino)-4-methoxy-3-oxobutanoic acid ethyl ester, which is then hydrolyzed to form the target compound.", "Starting Materials": [ "Dimethylamine", "Ethyl acetoacetate", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Water" ], "Reaction": [ "Step 1: Dimethylamine is reacted with ethyl acetoacetate in the presence of sodium hydroxide to form (2S)-2-(dimethylamino)-4-methoxy-3-oxobutanoic acid ethyl ester.", "Step 2: The ethyl ester is then hydrolyzed using hydrochloric acid to form (2S)-2-(dimethylamino)-4-methoxy-4-oxobutanoic acid.", "Step 3: The resulting acid is then treated with hydrochloric acid to form the hydrochloride salt of the target compound." ] }

2613299-82-2

Molecular Formula

C7H14ClNO4

Molecular Weight

211.6

Purity

95

Origin of Product

United States

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